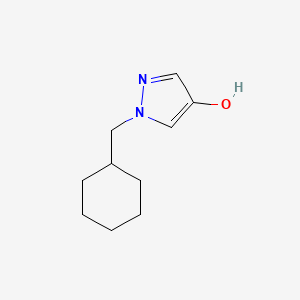

1-(cyclohexylmethyl)-1H-pyrazol-4-ol

描述

Nuclear Magnetic Resonance (NMR)

The $$ ^1H $$ NMR spectrum (DMSO-$$ d_6 $$) shows characteristic signals:

- A broad singlet at δ 10.28 ppm for the hydroxyl proton

- Two doublets at δ 7.67 and 5.82 ppm for pyrazole H-5 and H-4, respectively

- Cyclohexylmethyl protons appear as multiplet resonances between δ 1.05–2.50 ppm, with the methylene bridge at δ 3.98 ppm.

$$ ^{13}C $$ NMR data reveal:

Infrared (IR) Spectroscopy

Strong absorption bands at:

Mass Spectrometry

Electrospray ionization (ESI-MS) shows a molecular ion peak at $$ m/z $$ 181.12 [M+H]$$ ^+ $$, consistent with the molecular formula C$$ _{10} $$H$$ _{16} $$N$$ _2 $$O. Fragmentation patterns include loss of the cyclohexylmethyl group ($$ m/z $$ 95.05) and dehydration products ($$ m/z $$ 163.09).

Tautomeric Behavior and Stereochemical Considerations

This compound exists predominantly in the 4-hydroxy tautomeric form (>95% in CDCl$$ _3 $$) rather than the 4-keto form, as evidenced by:

- A $$ ^1J $$(C4,H4) coupling constant of 180.2 Hz, characteristic of enolic C–O bonds

- The absence of NH stretching vibrations in IR spectra

- $$ ^{15}N $$ NMR shifts at δ 192.6 ppm (N1) and δ 243.1 ppm (N2), consistent with pyrazol-4-ol tautomers.

Solvent effects modulate tautomeric equilibrium:

| Solvent | % 4-Hydroxy Form | % 4-Keto Form |

|---|---|---|

| CDCl$$ _3 $$ | 98 | 2 |

| DMSO-$$ d_6 $$ | 92 | 8 |

The cyclohexylmethyl group induces axial chirality, but rapid ring flipping at room temperature prevents resolution of enantiomers in standard chromatographic analyses.

Computational Modeling of Electronic Structure

DFT calculations (B3LYP/6-311++G**) reveal:

- A HOMO–LUMO gap of 5.2 eV, localized on the pyrazole ring and hydroxyl group

- Electrostatic potential surfaces show strong negative charge density at O4 (−0.42 e) and N2 (−0.38 e)

- Mayer bond orders of 1.65 for the C4–O bond, confirming partial double-bond character.

Figure 1: Molecular electrostatic potential map [ Illustrates electron-rich regions (red) at O4 and N2, with hydrophobic cyclohexyl group (blue) ]

属性

IUPAC Name |

1-(cyclohexylmethyl)pyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c13-10-6-11-12(8-10)7-9-4-2-1-3-5-9/h6,8-9,13H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBQQVHFECKPAMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN2C=C(C=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Procedure for Alkylation (Based on Recent Literature)

- Reagents: 4-pyrazoleboronic acid pinacol ester, cyclohexylmethyl halide (e.g., bromide or chloride), potassium carbonate (K2CO3).

- Solvent: Dimethylformamide (DMF).

- Conditions: Stirring at 60 °C until reaction completion (monitored by TLC).

- Workup: Dilution with ethyl acetate, washing with water and brine, drying over sodium sulfate, filtration, and concentration under reduced pressure.

- Purification: Flash column chromatography.

This method yields the N-alkylated pyrazole boronic ester intermediate, which can be further elaborated or isolated as the desired product.

Reaction Scheme Summary

| Step | Reagents/Conditions | Outcome | Yield Range (%) |

|---|---|---|---|

| 1 | 4-pyrazoleboronic acid pinacol ester + cyclohexylmethyl halide, K2CO3, DMF, 60 °C | N-alkylated pyrazole boronic ester | 32–68% |

This approach is advantageous due to mild conditions and good yields, with the boronic ester facilitating further cross-coupling reactions if needed.

Suzuki Coupling for Pyrazole Functionalization

Following alkylation, Suzuki coupling reactions are often employed to introduce various aromatic or heteroaromatic substituents on the pyrazole ring or to modify other parts of the molecule.

General Suzuki Reaction Conditions

- Reagents: Aryl halide, boronic acid or boronic ester (such as the N-alkylated pyrazole boronic ester), cesium carbonate (Cs2CO3).

- Catalyst: PdCl2(PPh3)2 (0.1 equiv.).

- Solvent: Dry DMF or dimethoxyethane (DME).

- Temperature: 85–100 °C.

- Atmosphere: Nitrogen flushing to maintain inert conditions.

- Monitoring: LC-MS or TLC until complete conversion.

- Workup: Similar to alkylation with ethyl acetate extraction, aqueous washes, drying, and concentration.

This method enables the installation of complex substituents while preserving the pyrazol-4-ol core.

Alternative Synthetic Routes

Pyrazole Ring Formation Followed by N-Alkylation

In some protocols, the pyrazole ring is first synthesized from hydrazines and β-dicarbonyl compounds or equivalents, followed by selective N-alkylation with cyclohexylmethyl halides under basic conditions.

- Typical reagents: Phenylhydrazines or substituted hydrazines, ethyl acetoacetate or analogues.

- Conditions: Reflux in acetic acid or other suitable solvents.

- N-alkylation: Using alkyl halides and bases like K2CO3 or NaH in polar aprotic solvents.

- Yields: Moderate to good, depending on substrate and conditions.

This method is classical but may require more steps and purification.

Summary Table of Preparation Methods

| Methodology | Key Reagents | Conditions | Advantages | Yield Range (%) |

|---|---|---|---|---|

| Alkylation of 4-pyrazoleboronic ester | 4-pyrazoleboronic acid pinacol ester, cyclohexylmethyl halide, K2CO3, DMF | 60 °C, stirring, inert atmosphere | Mild, selective, good yields, scalable | 32–68 |

| Suzuki Coupling Functionalization | Aryl halide, Pd catalyst, Cs2CO3, DMF/DME | 85–100 °C, nitrogen atmosphere | Enables diverse substitution patterns | Variable |

| Pyrazole ring synthesis + N-alkylation | Hydrazines, β-dicarbonyls, cyclohexylmethyl halide | Reflux, acetic acid, base-mediated alkylation | Classical approach, versatile | Moderate to good |

Research Findings and Observations

- Alkylation of pyrazole boronic esters is generally preferred for its operational simplicity and higher selectivity toward N-1 alkylation without affecting the 4-hydroxy group.

- Water-free conditions are critical during Suzuki coupling to avoid side reactions such as nucleophilic aromatic substitution, especially when halogenated pyridine or pyrazole derivatives are involved.

- The choice of base (K2CO3 or Cs2CO3) and solvent (DMF or DME) significantly impacts reaction rates and yields.

- Purification typically involves flash column chromatography using petroleum ether and ethyl acetate gradients.

- NMR characterization confirms the structural integrity of the N-alkylated pyrazole and the preservation of the hydroxyl group at position 4.

化学反应分析

Types of Reactions: 1-(Cyclohexylmethyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 4-position can be oxidized to form a carbonyl group, resulting in the formation of 1-(cyclohexylmethyl)-1H-pyrazol-4-one.

Reduction: The compound can be reduced to form 1-(cyclohexylmethyl)-1H-pyrazol-4-amine.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups, such as halogens, alkyl, or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products Formed:

Oxidation: 1-(Cyclohexylmethyl)-1H-pyrazol-4-one.

Reduction: 1-(Cyclohexylmethyl)-1H-pyrazol-4-amine.

Substitution: Various substituted pyrazoles depending on the reagents used.

科学研究应用

Structural Characteristics

The molecular formula for 1-(cyclohexylmethyl)-1H-pyrazol-4-ol is . Its structure can be described as follows:

- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.

- Cyclohexylmethyl Group : Attached to the nitrogen at position 1.

- Hydroxyl Group : Located at position 4, contributing to its reactivity.

Chemistry

This compound serves as a versatile building block in organic synthesis. It can be utilized in:

- Ligand Formation : It acts as a ligand in coordination chemistry, facilitating the formation of metal complexes.

- Synthesis of Complex Molecules : It is used to create more complex organic compounds through various chemical reactions, such as oxidation, reduction, and substitution.

Medicine

Research indicates potential pharmacological properties:

- Anti-inflammatory Activity : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects.

- Analgesic Properties : Investigations have shown promise in pain relief applications.

- Antimicrobial Activity : The compound is being explored for its ability to combat microbial infections.

Industry

In industrial applications, this compound is noted for:

- Material Development : Its unique chemical properties make it suitable for developing new polymers and coatings.

- Chemical Processes : It can be employed in various chemical processes due to its reactivity and stability.

Case Studies and Research Findings

Recent studies have focused on the pharmacological evaluation of pyrazole derivatives similar to this compound. For instance:

- A study investigated the structure–activity relationship (SAR) of pyrazol derivatives for their potential as imaging probes in PET scans. These derivatives exhibited varying potencies based on structural modifications, emphasizing the importance of specific functional groups for desired biological activities .

作用机制

The mechanism of action of 1-(cyclohexylmethyl)-1H-pyrazol-4-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit specific enzymes involved in disease pathways or bind to receptors to modulate cellular responses. The exact molecular targets and pathways involved are subjects of ongoing research.

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-(cyclohexylmethyl)-1H-pyrazol-4-ol, highlighting substituent variations, molecular properties, and applications:

Structural and Functional Insights :

Halogenated derivatives (e.g., bromo and chloro substituents in ) exhibit increased molecular polarity and stability, making them suitable for crystallography and metal coordination studies.

Hydrogen-Bonding Capacity :

- The 4-hydroxyl group common to all analogs enables hydrogen bonding, which is critical for crystal packing (as seen in ) and interactions with biological targets.

Biological and Industrial Applications :

- Pyrazol-4-ol derivatives with aromatic substituents (e.g., 4-chlorophenyl in ) are frequently used in pesticide development, whereas those with heteroaromatic systems (e.g., triazole-pyrazole hybrids in ) show promise in drug discovery.

- The absence of electron-withdrawing groups (e.g., ketones in ) in this compound may reduce electrophilic reactivity, favoring stability in storage or synthesis.

Challenges and Limitations :

- Direct comparative data on This compound are absent in the literature reviewed, necessitating extrapolation from structural analogs.

生物活性

1-(Cyclohexylmethyl)-1H-pyrazol-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies and research findings.

- Molecular Formula : C10H14N2O

- Molecular Weight : 178.23 g/mol

- CAS Number : 1394927-66-2

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibition of bacterial growth at concentrations comparable to standard antibiotics .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. In vitro studies showed that it could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. One study reported that certain pyrazole derivatives exhibited up to 85% inhibition of TNF-α at concentrations as low as 10 µM, suggesting a promising anti-inflammatory profile .

Anticancer Properties

Recent investigations into the anticancer effects of pyrazole derivatives have shown that this compound may induce apoptosis in cancer cell lines. In vitro assays demonstrated that this compound can inhibit cell proliferation and promote cell death in various cancer types, indicating its potential as an anticancer agent .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in inflammatory pathways.

- Receptor Modulation : It has been suggested that the compound may modulate receptor activity related to pain and inflammation, enhancing its therapeutic effects.

Study on Antimicrobial Activity

A comprehensive study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated a strong correlation between structural modifications and antimicrobial potency. The presence of cyclohexylmethyl groups was found to enhance activity against Gram-positive bacteria significantly .

Evaluation of Anti-inflammatory Effects

In a controlled experiment involving carrageenan-induced paw edema in rats, this compound was administered at varying doses. The compound exhibited a dose-dependent reduction in edema, comparable to indomethacin, a standard anti-inflammatory drug. This suggests its potential application in treating inflammatory conditions .

Data Table: Summary of Biological Activities

常见问题

Q. What are the standard synthetic routes for 1-(cyclohexylmethyl)-1H-pyrazol-4-ol, and how are reaction conditions optimized?

The synthesis typically involves alkylation of pyrazol-4-ol with a cyclohexylmethyl halide. For example, reacting 4-hydroxypyrazole with cyclohexylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C for 12–24 hours). Monitoring via TLC and purification by recrystallization or column chromatography (using ethyl acetate/hexane) ensures product purity. Yield optimization may require screening solvents (e.g., DMF vs. acetonitrile) and adjusting stoichiometric ratios .

Q. How is the molecular structure of this compound validated experimentally?

Structural validation combines spectroscopic and crystallographic methods:

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., cyclohexylmethyl protons at δ 1.0–2.5 ppm, pyrazole-OH at δ 9–11 ppm).

- X-ray crystallography : Single-crystal diffraction resolves the cyclohexylmethyl group’s conformation and hydrogen bonding (e.g., O–H···N interactions). Refinement via SHELXL ( ) ensures accuracy .

Q. What analytical techniques characterize the compound’s purity and stability?

- HPLC : Reverse-phase chromatography (C18 column, methanol/water mobile phase) assesses purity (>95%).

- TGA/DSC : Thermal stability is evaluated under nitrogen (decomposition >200°C).

- IR spectroscopy : Confirms functional groups (e.g., O–H stretch at 3200–3400 cm⁻¹, pyrazole ring vibrations at 1500–1600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational NMR predictions and experimental data?

Discrepancies may arise from tautomerism or solvation effects. Mitigation strategies include:

- DFT calculations : Optimize geometry (B3LYP/6-31G*) and simulate NMR shifts (GIAO method). Compare with experimental data to identify dominant tautomers.

- Solvent modeling : Include solvent effects (e.g., PCM for DMSO) to improve agreement.

- Crystallographic validation : Use X-ray data () to anchor computational models .

Q. What strategies optimize hydrogen bonding networks in the crystal structure for enhanced solubility?

- Co-crystallization : Introduce co-formers (e.g., carboxylic acids) to create stable O–H···O/N interactions.

- Graph-set analysis : Classify hydrogen bonds (e.g., D(2) motifs) using Etter’s methodology ( ).

- Solvent screening : Polar solvents (e.g., ethanol) promote specific packing arrangements .

Q. How do researchers design assays to evaluate biological activity, and how are contradictory results addressed?

- Antimicrobial assays : Broth microdilution (MIC determination against S. aureus and E. coli) with positive controls (e.g., ciprofloxacin).

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) with IC₅₀ calculation.

- Contradiction resolution : Validate via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition) and replicate under standardized conditions (pH 7.4, 37°C) .

Q. What computational methods predict the compound’s pharmacokinetic properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。